molecular formula C18H16N4O3S B15010162 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile

Cat. No.: B15010162
M. Wt: 368.4 g/mol
InChI Key: NDUWPAYDFFMMKA-DEDYPNTBSA-N
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Description

2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole moiety, a methoxyphenyl group, and a hydrazinoethyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Methoxyphenyl Group: This step may involve a condensation reaction with a methoxybenzaldehyde derivative.

    Hydrazinoethyl Cyanide Addition: The final step could involve the reaction of the intermediate with hydrazinoethyl cyanide under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole moiety.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole cores.

    Methoxyphenyl Compounds: Molecules featuring methoxyphenyl groups.

    Hydrazinoethyl Cyanides: Compounds with hydrazinoethyl cyanide functionalities.

Uniqueness

What sets 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE apart is the combination of these three distinct moieties in a single molecule, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C18H16N4O3S/c1-25-15-9-7-14(8-10-15)13-20-22(12-4-11-19)18-16-5-2-3-6-17(16)26(23,24)21-18/h2-3,5-10,13H,4,12H2,1H3/b20-13+

InChI Key

NDUWPAYDFFMMKA-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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